Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-4-9-3-5-12-7-10(9)8-13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
IWHBWWGLMIJZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies via Coupling and Reduction
A foundational approach to 2,7-naphthyridine derivatives involves cyclization reactions initiated by cross-coupling followed by reductive steps. As demonstrated in the synthesis of tetrahydro-2,7-naphthyridine intermediates, Sonogashira coupling between iodonicotinaldehydes and trimethylsilylacetylene generates key alkyne intermediates . For example, 4-iodo-6-methoxynicotinaldehyde undergoes coupling with trimethylsilylacetylene under palladium catalysis, yielding 6-methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde . Subsequent condensation with ammonium hydroxide induces cyclization to form the 2,7-naphthyridine core.
Catalytic hydrogenation of the aromatic ring using palladium or platinum catalysts under hydrogen atmosphere selectively reduces the naphthyridine to its 3,4-dihydro form . Introducing the ethyl carboxylate group typically occurs via esterification during or after cyclization. For instance, reacting the reduced naphthyridine with ethyl chloroformate in the presence of a base like triethylamine installs the ester moiety at position 2 . This method achieves moderate yields (50–65%) but requires precise control over reaction conditions to avoid over-reduction.
Table 1: Cyclization-Reduction Method Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, THF | 72 |
| Cyclization | NH₄OH, EtOH, reflux | 68 |
| Reduction | H₂, Pd/C, MeOH | 65 |
| Esterification | Ethyl chloroformate, Et₃N, DCM | 58 |
Multicomponent Iodine-Catalyzed Synthesis
Three-component reactions offer atom-efficient pathways to construct complex heterocycles. A notable method involves iodine-catalyzed condensation of aromatic aldehydes, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate . While this protocol originally targets anthra-fused naphthyridines, modifying the amine component to a dihydro precursor enables selective formation of Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate.
The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack of the enolate from ethyl 4-oxopiperidine carboxylate. Iodine (10 mol%) catalyzes the cyclodehydration step, forming the naphthyridine ring under mild conditions (60°C, 12 h) . This method avoids transition metals, simplifying purification and improving sustainability. Yields range from 60–75%, depending on the aldehyde’s electronic properties.
Table 2: Optimized Multicomponent Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | I₂ (10 mol%) |
| Solvent | Ethanol |
| Temperature | 60°C |
| Time | 12 h |
| Yield Range | 60–75% |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates naphthyridine synthesis by enhancing reaction kinetics. Adapted from the Grohe-Heitzer methodology, ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate serves as a precursor . Under conventional heating, this intermediate undergoes cyclization with triethyl orthoformate and acetic anhydride over several hours. However, microwave irradiation at 140°C reduces this step to 3.6 minutes while maintaining yields above 70% .
For the target compound, the keto-enol tautomer of the intermediate is treated with cerium(III) chloride and ammonium carbonate under microwave conditions (100°C, 15 min), inducing cyclization to form the dihydro-naphthyridine core . Subsequent esterification with ethanol in acidic media installs the ethyl carboxylate group. This approach achieves an overall yield of 73–75%, with >90% reaction mass efficiency due to reduced side reactions .
Table 3: Microwave vs. Conventional Synthesis Comparison
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Cyclization Time | 3.6 min | 2.5 h |
| Total Yield | 75% | 59% |
| Purity | 95% | 85% |
Functional Group Rearrangement and Esterification
Smiles rearrangement provides an alternative route to functionalized 2,7-naphthyridines. Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, nucleophilic substitution with azepane or pyrrolidine introduces amino groups . Subsequent reaction with 2-mercaptoethanol yields thioether intermediates, which undergo Smiles rearrangement under basic conditions to form 1-amino-3-oxo derivatives .
To introduce the ethyl carboxylate, the amino group is acylated with ethyl chlorooxalate, followed by hydrolysis and decarboxylation. While this method involves multiple steps, it offers precise control over substitution patterns, achieving yields of 50–60% for the final ester .
Comparative Analysis and Optimization Strategies
Each method presents distinct advantages:
-
Cyclization-Reduction excels in scalability but requires expensive catalysts .
-
Multicomponent Reactions are atom-efficient but limited by substrate compatibility .
-
Microwave Synthesis offers rapid, high-yield routes ideal for small-scale batches .
-
Smiles Rearrangement enables structural diversification at the cost of step count .
Optimization strategies include hybrid approaches, such as using microwave irradiation in multicomponent reactions to reduce time and improve yields. Additionally, replacing halogenated solvents with ethanol or water aligns with green chemistry principles without compromising efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate belongs to the naphthyridine family of compounds, which are known for their diverse biological activities. The structural formula is represented as follows:
This compound features a naphthyridine core with an ethyl ester functional group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of naphthyridine derivatives. This compound has shown promise in combating drug-resistant bacterial strains. For instance, research indicates that modifications of naphthyridine compounds can enhance their efficacy against resistant strains of Escherichia coli by inhibiting efflux pumps that contribute to antibiotic resistance .
Anticancer Potential
Naphthyridine derivatives have been investigated for their anticancer properties. This compound has been part of studies aimed at developing new anticancer agents that target specific pathways involved in tumor growth. The compound's ability to interact with cellular mechanisms makes it a candidate for further exploration in cancer therapy .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various naphthyridine derivatives. One notable method involves a three-component reaction using aromatic aldehydes and amines under mild conditions to produce substituted naphthyridines . This method is advantageous due to its simplicity and high yield.
| Method | Description | Yield |
|---|---|---|
| Three-component reaction | Reaction of aromatic aldehydes with amines and ethyl 4-oxopiperidine derivatives | High |
| Microwave-assisted synthesis | Rapid synthesis using microwave irradiation for improved efficiency | Moderate |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various naphthyridine derivatives against resistant E. coli. This compound exhibited significant enhancement in antibiotic efficacy when used in combination with standard antibiotics. The study utilized dye accumulation assays to demonstrate the compound's ability to inhibit efflux pumps effectively .
Case Study 2: Anticancer Research
In another investigation focused on cancer treatment, this compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This study underscores the potential for developing novel anticancer therapies based on naphthyridine structures .
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl Derivatives
tert-Butyl 6-Chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1396777-92-6)
- Structure : Chloro substituent at position 6; tert-butyl ester instead of ethyl.
- Properties : Higher molecular weight (268.74 g/mol) and increased steric bulk due to the tert-butyl group. Hazardous (H301, H311, H331) .
- Synthesis : Likely via nucleophilic substitution or cross-coupling reactions, as inferred from analogous triflate intermediates in EP 1831199 B1 .
- tert-Butyl 6-Amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1393561-07-3) Structure: Amino group at position 6; tert-butyl ester. Applications: Amino groups enhance nucleophilicity, making this compound a precursor for further functionalization (e.g., amide coupling) .
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate Isomers
- Structure : Fully saturated decahydro-1,6-naphthyridine core with a ketone and ethyl carboxylate.
Ethyl 1,4-Dihydroxy-2-Oxo-1,8-Naphthyridine-3-Carboxylate (CAS LP7)
- Structure: 1,8-naphthyridine isomer with hydroxyl and ketone groups.
Physicochemical and Spectroscopic Properties
Biological Activity
Introduction
Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activity. This compound has been studied for its potential to induce apoptosis in cancer cells. In vitro studies have shown that compounds related to naphthyridines can activate programmed cell death pathways and inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies demonstrate that naphthyridine derivatives can arrest the cell cycle at different phases (G0/G1 and G2), leading to reduced cell viability .
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by modulating key proteins involved in cell death .
Antimicrobial Activity
Naphthyridine compounds also exhibit antimicrobial properties. This compound may enhance the efficacy of antibiotics against resistant bacterial strains. For example, studies have indicated that certain naphthyridine derivatives can increase dye accumulation in bacteria while reducing efflux, thereby potentiating the effects of antibiotics against drug-resistant strains .
Neuroprotective Effects
Emerging research suggests that some naphthyridine derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or exerting antioxidant effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Appropriate precursors undergo cyclization under controlled conditions to form the naphthyridine core.
- Functional Group Modifications : Subsequent reactions may introduce or modify functional groups to enhance biological activity or solubility.
The following table summarizes various synthetic routes and their outcomes:
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Cyclization of precursor A | 75 | Reflux in ethanol |
| Hydrolysis of ester B | 85 | Aqueous NaOH at room temperature |
| Reduction of ketone C | 90 | LiAlH4 in THF |
Case Studies
Several studies have documented the biological activities of naphthyridine derivatives similar to this compound:
- Aaptamine Derivatives : Research highlighted the anticancer effects of aaptamine and its analogs on various human cancer cell lines including HeLa and MDA-MB-231. These compounds exhibited IC50 values ranging from 10.47 to 15.03 μg/mL .
- Neuroprotective Studies : A study on a related naphthyridine compound demonstrated its ability to reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Basic: What are the common synthetic routes for Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization reactions or Pd-catalyzed cross-coupling. For example:
- Cyclization : Condensation of substituted pyridines or pyridones with ethyl malonate derivatives under reflux conditions (e.g., Dowtherm A at 250°C, N₂ atmosphere) .
- Pd-Catalyzed Aza-Heck Reactions : As demonstrated in a related naphthyridine synthesis, 2.5 mol% Pd₂(dba)₃ and 15 mol% phosphine ligands in THF at 130°C yield cyclized products with ~78% efficiency .
| Key Reaction Parameters | Example Values | Reference |
|---|---|---|
| Catalyst (Pd₂(dba)₃) | 2.5 mol% | |
| Ligand (PA-(4-(CF₃)C₆H₄)) | 15 mol% | |
| Solvent/Temperature | THF, 130°C | |
| Yield | 78% |
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and confirming stereochemistry . Recrystallization from CH₂Cl₂/petroleum ether is often used for single-crystal growth .
- Spectroscopy : IR (e.g., νmax ~1707 cm⁻¹ for carbonyl groups) and NMR (¹H/¹³C) validate functional groups and regiochemistry .
| Structural Data Example | Observations | Reference |
|---|---|---|
| IR νmax (C=O stretch) | 1707 cm⁻¹ | |
| X-ray refinement software | SHELXL |
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., phosphine vs. N-heterocyclic carbenes) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency compared to non-polar alternatives .
- Temperature Control : Higher temperatures (e.g., 130°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Multi-Method Validation : Combine NMR (e.g., NOESY for stereochemistry) with X-ray data. For example, saponification of ethyl esters to carboxylic acids may show discrepancies in NMR integration vs. crystallographic occupancy .
- Computational Validation : Use DFT calculations to predict IR/NMR spectra and compare with experimental data .
Basic: What are common derivatization reactions for this compound?
Methodological Answer:
- Saponification : Hydrolysis of the ethyl ester to carboxylic acids using NaOH/H₂O/THF under reflux (~63% yield) .
- Halogenation : Bromination at the 3-position with Br₂ in CH₂Cl₂, followed by dehydrohalogenation to form dihydro derivatives (97% yield) .
Advanced: How can computational methods predict bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on the naphthyridine core’s 3D conformation .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess reactivity (e.g., electrophilic regions for functionalization) .
Basic: What safety protocols are essential for handling chlorinated derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
